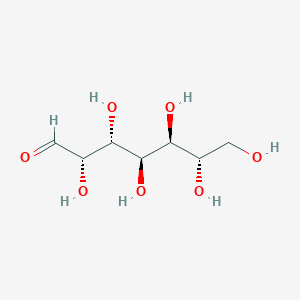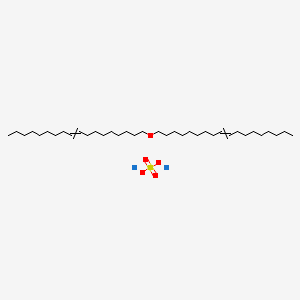
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Übersicht
Beschreibung
“N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide” is an organic compound that contains borate and sulfonamide groups . It is a second-generation BTK inhibitor Acalabrutinib intermediate .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . Asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates is also possible .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
The compound , due to its boronate ester group, is likely used as an intermediate in organic synthesis. Similar compounds are used in nucleophilic substitution reactions and amidation reactions to create complex molecules with borate and sulfonamide groups .
Palladium-Catalyzed Reactions
Boronate esters are commonly employed in palladium-catalyzed cross-coupling reactions. They serve as substrates for methylation and borylation reactions , which are fundamental in constructing carbon-carbon bonds in organic chemistry.
Hydroboration
The boronate ester group is also pivotal in hydroboration reactions, where it is used to add boron across the double bond of alkenes or the triple bond of alkynes, often in the presence of transition metal catalysts .
Medicinal Chemistry
While specific applications in medicinal chemistry for this compound are not detailed in the search results, boronate esters are frequently utilized in the synthesis of pharmaceuticals, particularly in the creation of 1H-indazole derivatives .
Analytical Chemistry
In analytical chemistry, boronate esters can be used as model compounds to study the stability of various chemical structures using techniques like LCMS (Liquid Chromatography-Mass Spectrometry) .
Wirkmechanismus
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the boronic ester functional group. This group is known to undergo protodeboronation, a process where the boronate ester is converted to a boronic acid and an alcohol . This reaction can be catalyzed by various transition metals and is a key step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
As a boronic ester, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The result of the compound’s action is the formation of new chemical bonds or structures. For example, in a Suzuki-Miyaura cross-coupling reaction, the compound can facilitate the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide can be influenced by various environmental factors. These include the presence of a suitable catalyst, the pH of the reaction environment, and the temperature and pressure conditions .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSJRSRWKQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726091 | |
| Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092119-20-4 | |
| Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)
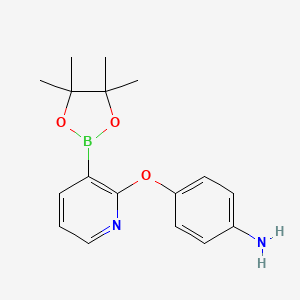

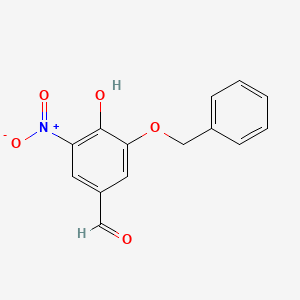
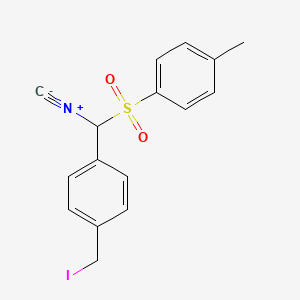
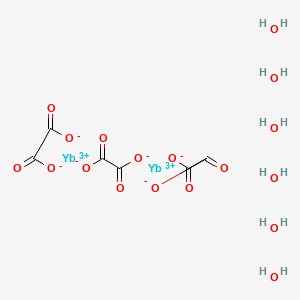


![Propanoic acid,2,2'-[methylenebis(thio)]bis-, (R*,R*)-(9CI)](/img/structure/B1508599.png)
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1508600.png)
